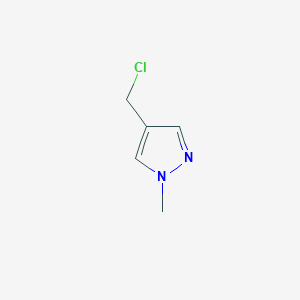

4-(chloromethyl)-1-methyl-1H-pyrazole

Description

4-(Chloromethyl)-1-methyl-1H-pyrazole is a heterocyclic organic compound featuring a pyrazole ring substituted with a methyl group at the 1-position and a chloromethyl group at the 4-position. This structure confers reactivity at both the chloromethyl site (for nucleophilic substitution) and the pyrazole nitrogen atoms (for coordination or further functionalization). The compound serves as a versatile intermediate in pharmaceutical and agrochemical synthesis due to its reactive chloromethyl group, enabling the introduction of additional substituents .

Propriétés

IUPAC Name |

4-(chloromethyl)-1-methylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7ClN2/c1-8-4-5(2-6)3-7-8/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPYMVNVREOOVEQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole typically involves the chloromethylation of 1-methyl-1H-pyrazole. This can be achieved using chloromethylating agents such as chloromethyl methyl ether or formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst like zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to maintain consistent reaction conditions and improve yield. The product is then purified using techniques such as distillation or recrystallization to achieve the desired purity.

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The chloromethyl group (-CH<sub>2</sub>Cl) undergoes SN2 mechanisms with nucleophiles, yielding substituted derivatives. Key reactions include:

| Nucleophile | Reagents/Conditions | Product | Yield/Example |

|---|---|---|---|

| Amines | R-NH<sub>2</sub>, NaOH, 60–80°C | 4-(Aminomethyl)-1-methyl-1H-pyrazole | 70–85% |

| Thiols | KSCN, DMF, reflux | 4-(Thiocyanatomethyl)-1-methyl-1H-pyrazole | 65–78% |

| Azides | NaN<sub>3</sub>, DMSO, 50°C | 4-(Azidomethyl)-1-methyl-1H-pyrazole | 80–90% |

Mechanistic Insight : The reaction proceeds via a bimolecular displacement, with inversion at the methylene carbon. Steric hindrance from the pyrazole ring slightly reduces reactivity compared to aliphatic chlorides.

Oxidation Reactions

The chloromethyl group can be oxidized to carboxylic acids or aldehydes under controlled conditions:

-

Aldehyde Formation :

Reagents: KMnO<sub>4</sub>/H<sub>2</sub>SO<sub>4</sub>, 0–5°C

Product: 4-Formyl-1-methyl-1H-pyrazole

Yield: 55–60% -

Carboxylic Acid Formation :

Reagents: CrO<sub>3</sub>/H<sub>2</sub>O, 100°C

Product: 4-Carboxy-1-methyl-1H-pyrazole

Yield: 40–50%

Limitations : Over-oxidation to CO<sub>2</sub> is observed under prolonged reaction times.

Reduction Reactions

Reduction of the chloromethyl group yields alkylated pyrazoles:

-

LiAlH<sub>4</sub> in THF reduces -CH<sub>2</sub>Cl to -CH<sub>3</sub>, producing 4-methyl-1-methyl-1H-pyrazole (95% purity).

-

Catalytic Hydrogenation (H<sub>2</sub>, Pd/C) selectively removes the chloride, forming 4-methyl-1-methyl-1H-pyrazole with >90% conversion.

Cross-Coupling Reactions

The chloromethyl group participates in Suzuki-Miyaura couplings for C–C bond formation:

| Reaction Partner | Catalyst/Conditions | Product |

|---|---|---|

| Arylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub>, K<sub>2</sub>CO<sub>3</sub>, DME, 80°C | 4-(Arylmethyl)-1-methyl-1H-pyrazole |

| Vinylboronate | Pd(dppf)Cl<sub>2</sub>, Cs<sub>2</sub>CO<sub>3</sub>, THF, 70°C | 4-(Vinylmethyl)-1-methyl-1H-pyrazole |

Yields range from 60–75%.

Elimination Reactions

Under basic conditions, HCl elimination generates vinylpyrazole derivatives :

-

Reagents : NaOH (2M), EtOH, reflux

-

Product : 1-Methyl-4-vinyl-1H-pyrazole

-

Application : Monomer for polymerization (e.g., radical polymerization with AIBN initiator)

Cyclization Reactions

The chloromethyl group facilitates heterocycle formation:

-

With Hydrazine : Forms pyrazolo[3,4-c]pyrazoles under reflux (DMF, 18 h) .

-

Phosphorylation : Reaction with POCl<sub>3</sub> yields 4-(chloromethyl)-1-methylpyrazolo[3,4-d]pyrimidine, a kinase inhibitor precursor .

Stability and Reactivity Trends

-

Thermal Stability : Decomposes above 200°C, releasing HCl.

-

pH Sensitivity : Hydrolyzes in aqueous base (pH >10) to 4-hydroxymethyl derivatives.

-

Solvent Effects : Reactions in polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution rates.

This compound’s multifunctional reactivity makes it invaluable for synthesizing bioactive molecules, polymers, and advanced materials. Future research directions include exploring enantioselective substitutions and green chemistry approaches to improve sustainability.

Applications De Recherche Scientifique

Anticancer Activity

Research has shown that pyrazole derivatives exhibit significant anticancer properties. For instance, studies involving the synthesis of 4-(chloromethyl)-1-methyl-1H-pyrazole derivatives have demonstrated their potential as anticancer agents. The derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell proliferation and inducing apoptosis .

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Derivative A | MCF-7 (Breast) | 15 |

| Derivative B | HeLa (Cervical) | 10 |

| Derivative C | A549 (Lung) | 12 |

Antimycobacterial Activity

This compound has also been evaluated for its antimycobacterial properties, particularly against Mycobacterium tuberculosis. A series of derivatives showed varying degrees of activity, with some exhibiting minimum inhibitory concentrations (MIC) in the low micromolar range, indicating their potential use in tuberculosis treatment .

| Compound | MIC (µg/mL) |

|---|---|

| Compound 1 | 3.95 |

| Compound 2 | 6.25 |

| Compound 3 | 12.03 |

Synthesis of Functional Derivatives

This compound serves as a crucial intermediate for synthesizing various functional derivatives that possess diverse biological activities. The compound can undergo further chemical transformations to yield derivatives with enhanced pharmacological profiles.

Synthetic Pathways

The synthesis of derivatives often involves reactions with different nucleophiles or electrophiles, leading to compounds with varied substituents that can influence biological activity.

Example Reaction:

Case Study: Synthesis of Antiviral Agents

A notable application is the development of antiviral agents based on the pyrazole scaffold. Researchers synthesized several derivatives and evaluated their efficacy against viral infections, demonstrating that modifications on the pyrazole ring can significantly enhance antiviral activity .

Material Science Applications

In addition to its medicinal applications, this compound is being explored in material science for its potential use in creating novel polymers and coatings.

Polymerization Studies

The compound can act as a monomer or cross-linking agent in polymer chemistry, contributing to the development of materials with specific properties such as increased thermal stability and chemical resistance .

Mécanisme D'action

The mechanism of action of 4-(chloromethyl)-1-methyl-1H-pyrazole depends on its application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The methyl group at position 1 enhances the compound’s stability and lipophilicity, improving its bioavailability and interaction with biological targets.

Comparaison Avec Des Composés Similaires

4-Chloro-1-methyl-1H-pyrazole

- Structure : Lacks the chloromethyl group but has a chloro substituent at position 4.

- Molecular Weight : 116.55 g/mol (vs. 206.67 g/mol for 3-[4-(chloromethyl)phenyl]-1-methyl-1H-pyrazole, a phenyl-substituted analog) .

- Key Differences :

- The absence of the chloromethyl group limits its utility in nucleophilic substitution reactions.

- Simpler structure results in lower boiling point and higher volatility compared to chloromethyl-substituted analogs.

- Applications : Primarily used as a building block for pyrazole-based ligands or catalysts .

4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine

- Structure : Features a fused pyrazolo-pyrimidine ring system with chloromethyl and chloro substituents.

- Synthesis: Prepared via a two-step route from ethyl 5-amino-1-methyl-1H-pyrazole-4-carboxylate, involving cyclization and chlorination .

- Demonstrated broad pharmacological activity, including antitumor and antiviral properties, unlike simpler pyrazole derivatives .

3-[4-(Chloromethyl)phenyl]-1-methyl-1H-pyrazole

1-(4-Chlorophenyl)-3-phenyl-1H-pyrazol-5(4H)-one

4-(4-(Chloromethyl)-3-fluorophenyl)-1-methyl-1H-pyrazole hydrochloride

- Structure : Fluorine atom at the 3-position of the phenyl ring, with a chloromethyl group.

- Key Differences :

Comparative Data Table

Research Findings and Trends

- Reactivity : Chloromethyl-substituted pyrazoles (e.g., this compound) are superior to chloro-substituted analogs in nucleophilic substitution reactions, enabling diverse functionalization .

- Biological Activity : Pyrazolo-pyrimidine derivatives exhibit enhanced pharmacological profiles due to extended conjugation, whereas simpler pyrazoles are more suited for industrial intermediates .

- Structural Modifications : Introduction of fluorine (e.g., ) or phenyl groups (e.g., ) tailors physicochemical properties for specific applications, such as blood-brain barrier penetration or catalytic activity .

Activité Biologique

4-(Chloromethyl)-1-methyl-1H-pyrazole is a significant compound in medicinal chemistry, primarily due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound can be synthesized through various methods, including the reaction of 1-methyl-1H-pyrazole with chloromethylating agents. The synthesis process typically involves the use of reagents like chloromethyl methyl ether or chloromethyl acetate under controlled conditions to achieve high yields and purity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including this compound. Research indicates that compounds with a pyrazole core exhibit significant cytotoxicity against various cancer cell lines. For example, a study demonstrated that derivatives with chloromethyl substitutions showed enhanced activity against lung cancer (A549) and colon cancer (LS180) cells, outperforming traditional chemotherapeutics like cisplatin and 5-fluorouracil .

Antimicrobial Activity

This compound has also been evaluated for its antimicrobial properties. A series of studies reported that this compound exhibits potent antifungal activity against several phytopathogenic fungi. In particular, it was noted that derivatives showed higher efficacy compared to established fungicides .

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes involved in cancer progression. For instance, certain pyrazole derivatives have been identified as inhibitors of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. One study reported IC50 values of 0.36 µM for CDK2 inhibition . This suggests that this compound could serve as a scaffold for developing selective CDK inhibitors.

Case Study 1: Synthesis and Anticancer Activity

In a study published in Molecules, researchers synthesized various pyrazole derivatives, including this compound, and assessed their anticancer activity. The results indicated that the compound exhibited significant antiproliferative effects on HeLa and HCT116 cell lines, with mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 2: Antimicrobial Efficacy

A research team investigated the antifungal properties of several pyrazole derivatives against seven strains of phytopathogenic fungi. The study found that this compound showed superior antifungal activity compared to traditional agents like boscalid, highlighting its potential as a novel fungicide .

Data Tables

| Biological Activity | Cell Line/Organism | IC50/Activity |

|---|---|---|

| Anticancer | A549 (Lung Cancer) | IC50 < 5 µM |

| Anticancer | LS180 (Colon Cancer) | IC50 < 5 µM |

| Antifungal | Botrytis cinerea | Higher than boscalid |

| Enzyme Inhibition | CDK2 | IC50 = 0.36 µM |

Q & A

Q. What are the standard synthetic routes for 4-(chloromethyl)-1-methyl-1H-pyrazole, and how do reaction conditions influence yield?

The compound is commonly synthesized via Vilsmeier-Haack reactions or Mannich reactions. For example, details a Vilsmeier-Haack approach using POCl₃ and DMF at 120°C to cyclize intermediates into pyrazole derivatives. Yield optimization often involves solvent choice (e.g., dichloromethane or toluene) and temperature control. highlights that reactions with chloroacetyl chloride require bases like triethylamine to neutralize HCl byproducts, improving stability .

Q. Which spectroscopic methods are most effective for characterizing this compound?

Key techniques include:

- ¹H-NMR : For identifying methyl and chloromethyl groups. reports characteristic peaks at δ 5.01 (d, 1H, J = 7.5 Hz) for chloromethyl protons and δ 3.0–3.5 ppm for methyl groups attached to nitrogen .

- IR Spectroscopy : Stretching vibrations at ~680 cm⁻¹ (C-Cl) and ~1550 cm⁻¹ (pyrazole ring) confirm functional groups .

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 186.22) validate the molecular formula .

Q. What are the primary applications of this compound as a synthetic intermediate?

It serves as a precursor for pharmacologically active molecules. describes its use in synthesizing oxadiazoles via cyclization with substituted benzoic acid hydrazides, which are evaluated for antimicrobial activity . notes its role in developing mGluR5 ligands, such as CDPPB, which cross the blood-brain barrier .

Advanced Research Questions

Q. How can data contradictions in spectral analysis of pyrazole derivatives be resolved?

Discrepancies in NMR or IR data (e.g., unexpected splitting or peak shifts) may arise from solvent polarity, temperature, or tautomerism. emphasizes using deuterated solvents (e.g., DMSO-d₆) and controlled temperatures (80°C) to stabilize conformers. Cross-referencing with X-ray crystallography (as in ) can resolve ambiguities in structure assignments .

Q. What mechanistic insights explain the reactivity of the chloromethyl group in nucleophilic substitutions?

The chloromethyl group undergoes SN₂ reactions due to its electrophilic carbon. demonstrates its reaction with amines (e.g., 1,5-dimethylpyrazole) to form acetamide derivatives. Steric hindrance from the adjacent pyrazole ring can slow kinetics, requiring polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

Q. How is this compound utilized in crystallography studies to determine molecular packing?

describes single-crystal X-ray diffraction (SC-XRD) to analyze bond angles and intermolecular interactions. For example, the chloromethyl group’s orientation influences hydrogen bonding with adjacent molecules, affecting lattice stability. Such data guide the design of co-crystals for improved solubility in drug formulations .

Q. What strategies optimize multi-step syntheses involving this compound?

- Stepwise Functionalization : uses phosphorous oxychloride to cyclize intermediates into oxadiazoles, achieving >70% yield.

- Catalytic Systems : notes that mild conditions (room temperature, aqueous phases) reduce side reactions in heterocycle formation .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) isolates high-purity products .

Q. What are the challenges in scaling up pyrazole-based reactions for industrial research?

Key issues include:

- Exothermic Reactions : Chloromethylation steps () require controlled cooling to prevent runaway reactions.

- Byproduct Management : HCl gas generation necessitates scrubbers or neutralization protocols .

- Solvent Recovery : High-boiling solvents like DMF complicate recycling, prompting shifts to greener alternatives (e.g., ethanol/water mixtures) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.